![molecular formula C22H37N5O2 B2940229 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-22-8](/img/no-structure.png)
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione, also known as EPPDP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its potent stimulant effects. EPPDP is a derivative of the well-known psychoactive substance, alpha-PVP, and is structurally similar to other synthetic cathinones such as MDPV and methylone.
Mecanismo De Acción
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in extracellular levels of these neurotransmitters, which results in its stimulant effects. 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has also been shown to bind to the dopamine transporter, leading to its inhibition.
Biochemical and Physiological Effects:
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has been shown to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as induce hyperthermia and tachycardia. 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has also been shown to produce rewarding effects in animal models of drug abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the effects of dopamine on the central nervous system. However, one limitation of using 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study its effects on cognitive function, such as learning and memory. Additionally, further research is needed to understand the long-term effects of 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione on the central nervous system.
Métodos De Síntesis
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is synthesized from 7-heptyl-1,3-dimethylxanthine and 2-ethylpiperidine in a two-step process. The first step involves the alkylation of 7-heptyl-1,3-dimethylxanthine with 2-ethylpiperidine using a strong base such as sodium hydride. The resulting intermediate is then oxidized using a strong oxidizing agent such as potassium permanganate to yield 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other synthetic cathinones. 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has also been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Propiedades
Número CAS |
851942-22-8 |
|---|---|
Nombre del producto |
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
Fórmula molecular |
C22H37N5O2 |
Peso molecular |
403.571 |
Nombre IUPAC |
8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H37N5O2/c1-5-7-8-9-11-15-27-18(16-26-14-12-10-13-17(26)6-2)23-20-19(27)21(28)25(4)22(29)24(20)3/h17H,5-16H2,1-4H3 |
Clave InChI |
UBYVFNKEAOGKED-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)
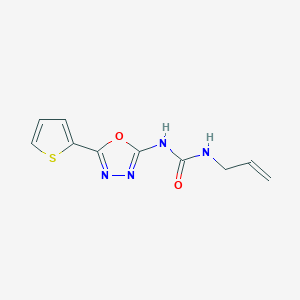

![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
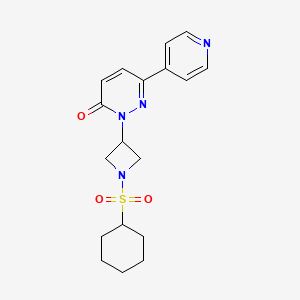
![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)
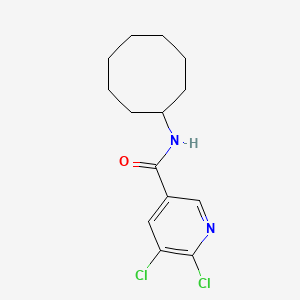
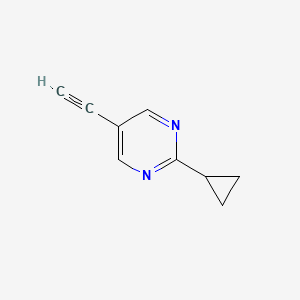
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)
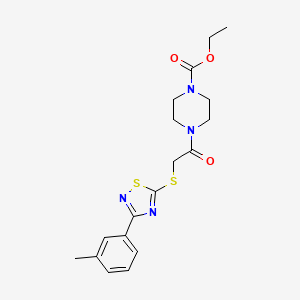

![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)
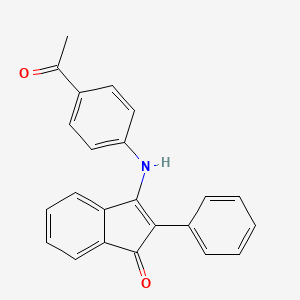
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)